molecular formula C15H16N8O2 B2669634 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1705930-99-9

4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2669634
CAS No.: 1705930-99-9
M. Wt: 340.347
InChI Key: YTKNCLJTZHPYLJ-UHFFFAOYSA-N
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Description

4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The compound appears to inhibit the proliferation of cancer cells by inducing apoptosis . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Safety and Hazards

The safety of this compound or its close derivatives was evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of new anticancer drugs .

Preparation Methods

The synthesis of 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, including the formation of the oxazole and triazole rings, followed by their integration into the final structure. Common synthetic routes include:

Chemical Reactions Analysis

4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds include other triazole and oxazole derivatives, such as:

Compared to these compounds, 4-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of oxazole and triazole rings, which may confer distinct biological activities and therapeutic potentials .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-6-12(20-25-11)15(24)22-4-2-21(3-5-22)13-7-14(18-9-17-13)23-10-16-8-19-23/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKNCLJTZHPYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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